molecular formula C17H16N2O2 B3305686 7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol CAS No. 923604-92-6

7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol

Cat. No.: B3305686
CAS No.: 923604-92-6
M. Wt: 280.32 g/mol
InChI Key: MBQMAJURIIHQKH-UHFFFAOYSA-N
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Description

7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol (CAS RN: 147-85-3) is a quinoline derivative characterized by a methoxy group at position 7, a methyl group at position 8, and a 6-methylpyridin-2-yl substituent at position 2 of the quinoline scaffold. Its molecular formula is C₁₇H₁₆N₂O₂, with a molecular weight of 280.33 g/mol. This compound is structurally notable for its hybrid aromatic system, combining a quinoline core with a pyridine moiety, which may influence electronic properties and biological interactions .

Properties

IUPAC Name

7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-10-5-4-6-13(18-10)14-9-15(20)12-7-8-16(21-3)11(2)17(12)19-14/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQMAJURIIHQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728498
Record name 7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923604-92-6
Record name 7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit antimicrobial properties. For instance, 7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol has been tested against various bacterial strains, showing promising antibacterial effects.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline possess significant activity against Gram-positive bacteria, suggesting that this compound could be further explored for developing new antimicrobial agents .

Anticancer Properties

Quinoline compounds have been recognized for their potential in cancer therapy. Research indicates that 7-methoxy-8-methyl derivatives can induce apoptosis in cancer cells.

Case Study : In vitro studies showed that this compound inhibited the proliferation of certain cancer cell lines, leading to cell cycle arrest and apoptosis . Further investigations are needed to understand its mechanism of action.

Neuroprotective Effects

Emerging evidence suggests that quinoline derivatives may offer neuroprotective benefits. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.

Case Study : A study investigated the neuroprotective effects of similar quinoline compounds on neuronal cells subjected to oxidative stress, revealing a reduction in cell death .

Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis induction
MCF730Cell cycle arrest

Mechanism of Action

The mechanism of action of 7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
This compound 7-OCH₃, 8-CH₃, 2-(6-CH₃-pyridin-2-yl) C₁₇H₁₆N₂O₂ 280.33 Pyridine-quinoline hybrid; potential enzyme modulation
7-Methoxy-2-methylquinolin-4-ol 7-OCH₃, 2-CH₃ C₁₁H₁₁NO₂ 189.21 Simpler structure; used in synthetic intermediates
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol 5-Cl, 8-CH₃, 2-CF₃ C₁₁H₇ClF₃NO 273.63 Electron-withdrawing groups (Cl, CF₃); antimicrobial potential
7-[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methylquinolin-8-ol 7-(pyridinylamino), 4-CF₃-phenyl C₂₃H₁₈F₃N₃O 409.41 PDIA1 enzyme interaction; anticancer applications
7-{(4-Methylpyridin-2-yl)amino(thiophen-2-yl)methyl}quinolin-8-ol 7-(pyridinylamino-thiophenyl) C₂₀H₁₇N₃OS 355.43 Thiophene incorporation; potential heterocyclic synergy

Key Differences and Implications

The 6-methylpyridin-2-yl group at position 2 introduces a planar, aromatic heterocycle that may facilitate π-π stacking interactions in enzyme binding pockets, contrasting with the simpler 2-CH₃ group in 7-methoxy-2-methylquinolin-4-ol .

Biological Activity: Compounds with trifluoromethyl groups (e.g., 5-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol) often exhibit enhanced metabolic stability and lipophilicity, favoring membrane penetration . The pyridinylamino-thiophenyl substituent in 7-{(4-methylpyridin-2-yl)amino(thiophen-2-yl)methyl}quinolin-8-ol introduces sulfur-based interactions, which may modulate redox activity or metal chelation .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling reactions to introduce the pyridinyl group, whereas derivatives like 7-methoxy-2-methylquinolin-4-ol are synthesized via simpler nitration/reduction pathways (e.g., sodium dithionite-mediated nitro group reduction) .

Biological Activity

Overview

7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol is a complex organic compound with the molecular formula C17H16N2O2 and a molecular weight of 280.32 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer properties.

The synthesis of this compound typically involves multi-step organic reactions, starting with the condensation of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate, followed by cyclization in the presence of dimethylacetamide. The unique substitution pattern, including methoxy and methyl groups, influences its chemical reactivity and biological activity .

The mechanism of action for this compound is primarily through its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity, which leads to various biological effects. This includes inhibition of cell growth in cancer cell lines and antimicrobial activity against various pathogens .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various strains highlight its efficacy:

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects:

Cell Line IC50 (µM)
MCF7 (breast cancer)Values range from low nanomolar to micromolar concentrations depending on derivatives tested
A549 (lung cancer)Values range from low nanomolar to micromolar concentrations depending on derivatives tested
NCI-H460 (lung cancer)Values range from low nanomolar to micromolar concentrations depending on derivatives tested

These findings indicate that the compound may inhibit cell growth effectively, making it a candidate for further investigation in cancer therapeutics .

Case Studies

Several studies have explored the biological activity of quinoline derivatives, including those closely related to this compound:

  • Antitumor Activity : A study demonstrated that quinoline derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against MCF7 and A549 cells.
  • Antimicrobial Testing : In another study, a series of synthesized quinoline derivatives showed promising antibacterial and antifungal activities, suggesting a viable pathway for developing new treatments against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves condensation reactions and heterocyclization. For example, quinoline derivatives are synthesized by reacting aminoquinoline intermediates (e.g., 6-amino-2-methylquinolin-4-ol) with aldehydes, anhydrides, or thiocyanates under reflux in solvents like ethanol or dioxane–acetic acid mixtures. Key steps include:

  • Schiff base formation : Reacting aminoquinolines with salicylaldehyde in ethanol to form imine linkages .
  • Heterocyclization : Using bromoacetophenone or ethyl bromoacetate with thiourea intermediates to generate thiazole or thiazolidinone derivatives .
  • Purification : Column chromatography or recrystallization ensures product purity.

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : X-ray crystallography (for solid-state conformation) and NMR spectroscopy (for solution-state analysis) are primary techniques.

  • X-ray crystallography : Resolves bond lengths, angles, and packing arrangements (e.g., quinoline derivatives in were characterized via Acta Crystallographica) .
  • NMR : 1H and 13C NMR spectra identify proton environments and carbon frameworks, as demonstrated in studies of similar quinolin-4-ol derivatives .

Advanced Research Questions

Q. How can researchers optimize heterocyclization reactions to synthesize novel derivatives of this compound?

  • Methodological Answer : Reaction optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in thiourea cyclization .
  • Catalyst screening : Bases like sodium acetate improve yields in thiazole formation .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product suppression.
  • Molar ratios : Stoichiometric excess of reagents like bromoacetophenone drives reactions to completion .

Q. What mechanistic insights are critical for understanding the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Mechanistic studies employ:

  • Kinetic analysis : Monitoring reaction progress via HPLC or TLC to identify rate-determining steps.
  • Isolation of intermediates : Trapping transient species (e.g., imine intermediates in Schiff base reactions) for spectroscopic characterization .
  • Computational modeling : DFT calculations predict electrophilic/nucleophilic sites on the quinoline scaffold .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Methodological Answer : Per ’s INCHEMBIOL framework:

  • Abiotic studies : Measure hydrolysis/photolysis rates under controlled pH, UV light, and temperature .
  • Biotic studies : Use microbial consortia or plant models to assess biodegradation pathways.
  • Analytical tools : LC-MS/MS quantifies parent compounds and metabolites in soil/water matrices .

Q. How should researchers address contradictions in reported spectroscopic data for quinolin-4-ol derivatives?

  • Methodological Answer : Discrepancies arise from impurities or solvent effects. Mitigation strategies include:

  • Purity validation : HPLC or elemental analysis ensures sample integrity.
  • Standardized conditions : Use deuterated solvents and internal standards (e.g., TMS) for NMR reproducibility .
  • Comparative studies : Cross-reference data with structurally analogous compounds (e.g., 6-hydroxyquinolin-4-one derivatives in ) .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .
  • Dose-response studies : Vary concentrations (e.g., 1–100 µM) to establish IC50 values in cytotoxicity assays.
  • Control groups : Include positive controls (e.g., chloroquine for antimalarial studies) and vehicle controls (DMSO) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol
Reactant of Route 2
7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol

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